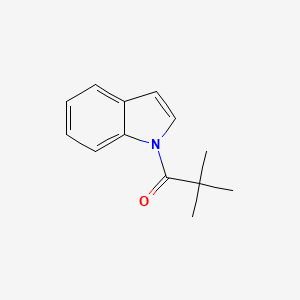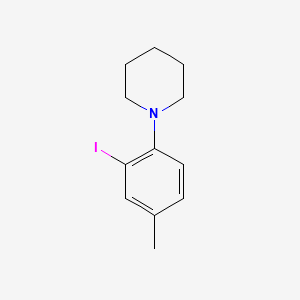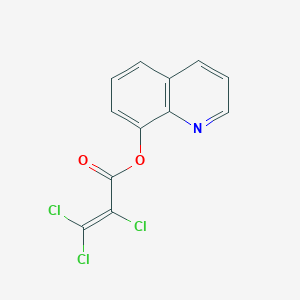![molecular formula C12H12N4S B12531674 Dibenzo[b,d]thiophene-1,2,8,9-tetramine CAS No. 866363-55-5](/img/structure/B12531674.png)
Dibenzo[b,d]thiophene-1,2,8,9-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]thiophene-1,2,8,9-tetramine is an organic compound that belongs to the class of heterocyclic compounds known as dibenzothiophenes. These compounds consist of two benzene rings fused to a thiophene ring. This compound is characterized by the presence of four amine groups attached to the 1, 2, 8, and 9 positions of the dibenzothiophene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]thiophene-1,2,8,9-tetramine typically involves multi-step organic reactions. One common method involves the nitration of dibenzothiophene to introduce nitro groups, followed by reduction to convert the nitro groups to amine groups. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,d]thiophene-1,2,8,9-tetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dibenzo[b,d]thiophene-1,2,8,9-tetramine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of dibenzo[b,d]thiophene-1,2,8,9-tetramine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound without the amine groups.
Dibenzofuran: Similar structure but with an oxygen atom instead of sulfur.
Anthracene: Similar tricyclic structure but entirely composed of carbon and hydrogen.
Uniqueness
Dibenzo[b,d]thiophene-1,2,8,9-tetramine is unique due to the presence of four amine groups, which significantly enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
866363-55-5 |
|---|---|
Formule moléculaire |
C12H12N4S |
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
dibenzothiophene-1,2,8,9-tetramine |
InChI |
InChI=1S/C12H12N4S/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H,13-16H2 |
Clé InChI |
YNARDQOXQPNZHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(S2)C=CC(=C3N)N)C(=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)

![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)


![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
